Farrerol
描述
Farrerol 是一种从传统中药兴安杜鹃 (Rhododendron dauricum L.) (杜鹃花科) 中分离得到的天然黄烷酮。 它以其化痰止咳的特性而闻名,在中国被广泛用于治疗支气管炎和哮喘 。 This compound 表现出多种药理活性,包括抗炎、抗氧化、血管活性、抗肿瘤和抗菌作用 .
准备方法
合成路线和反应条件: Farrerol 可以通过多种涉及黄烷酮前体的化学反应合成。一种常见的方法是将查耳酮在酸性或碱性条件下环化以形成黄烷酮结构。 反应条件通常包括使用路易斯酸或碱等催化剂来促进环化过程 .
工业生产方法: this compound 的工业生产涉及使用乙醇或甲醇等溶剂从兴安杜鹃 (Rhododendron dauricum L.) 中提取该化合物。 然后使用色谱技术纯化提取物,以纯形式分离 this compound .
化学反应分析
反应类型: Farrerol 会发生多种化学反应,包括氧化、还原、取代和偶联反应。 这些反应对其代谢和药理活性至关重要 .
常用试剂和条件:
氧化: this compound 可以使用过氧化氢或高锰酸钾等试剂在酸性或碱性条件下氧化。
还原: this compound 的还原可以使用硼氢化钠或氢化锂铝等试剂来实现。
取代: 取代反应涉及使用卤素或烷基化试剂等试剂将 this compound 中的官能团替换为其他基团。
形成的主要产物: 这些反应形成的主要产物包括 this compound 的氧化、还原、取代和偶联代谢物。 这些代谢物在其药理作用中起着至关重要的作用 .
科学研究应用
Farrerol 在各个领域都有广泛的科学研究应用:
作用机制
Farrerol 通过多种分子靶点和途径发挥其作用:
抗炎作用: this compound 抑制促炎细胞因子的产生,例如白介素-6、白介素-1β和肿瘤坏死因子-α。
抗氧化作用: this compound 增强抗氧化酶的活性,例如超氧化物歧化酶和谷胱甘肽过氧化物酶。
血管活性作用: This compound 调节血管活性分子的表达,例如内皮型一氧化氮合酶和钙/钙调蛋白依赖性蛋白激酶.
相似化合物的比较
属性
IUPAC Name |
(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-2,3-dihydrochromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-8-15(20)9(2)17-14(16(8)21)12(19)7-13(22-17)10-3-5-11(18)6-4-10/h3-6,13,18,20-21H,7H2,1-2H3/t13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHOLQACRGJEHX-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40947026 | |
Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40947026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24211-30-1 | |
Record name | (-)-Farrerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24211-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40947026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-4-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.877 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does farrerol exert its anti-inflammatory effects?
A1: this compound demonstrates anti-inflammatory activity by inhibiting several key signaling pathways and mediators. [1-4, 6] These include: * Cytokines: Reducing the production of pro-inflammatory cytokines like IL-6, IL-8, IL-1β, and TNF-α. [1-4, 6] * Signaling Pathways: Suppressing the activation of NF-κB, JNK1/2, AKT, PI3K, ERK1/2, p38 MAPK, and Keap-1 pathways. [1-4, 6] * Inflammatory Mediators: Inhibiting the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2). [1-4, 6] * TGF-β1: Downregulating TGF-β1, a key mediator involved in fibrosis. []
Q2: What is the role of this compound in combating oxidative stress?
A2: this compound exhibits potent antioxidant activity through multiple mechanisms: [3, 7-9, 15, 29] * Nrf2 Activation: Activating the Nrf2 pathway, leading to increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1). [7-9, 15, 29] * ROS Scavenging: Directly scavenging reactive oxygen species (ROS) and reducing malondialdehyde (MDA) levels. [, , ] * Enhancing Antioxidant Defenses: Increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). [, ] * NOX4 Inhibition: Suppressing the activity of NADPH oxidase type 4 (NOX4), a major source of ROS. [, ]
Q3: How does this compound interact with GSK-3β and what are the implications?
A3: this compound directly targets and inhibits glycogen synthase kinase 3β (GSK-3β), a negative regulator of Nrf2. [] This inhibition occurs through: * Phosphorylation: Inducing an inhibitory phosphorylation of GSK-3β at Ser9. [] * Nrf2 Activation: Inhibiting GSK-3β leads to the nuclear translocation of Nrf2, ultimately increasing the expression of antioxidant enzymes like HO-1 and NQO1. []
Q4: What are the effects of this compound on cell cycle progression?
A4: this compound has been shown to induce cell cycle arrest in various cancer cell lines. [, , ] Specifically: * G0/G1 Arrest: Observed in human gastric carcinoma cells (SGC7901), potentially mediated by sustained ERK activation and upregulation of p27KIP1. [] * G2/M Arrest: Observed in human ovarian cancer cells (SKOV3), associated with alterations in the expression of cell cycle regulatory proteins like CDKs and cyclins. []
Q5: How does this compound induce apoptosis in cancer cells?
A5: this compound demonstrates pro-apoptotic effects in different cancer cell types through the following mechanisms: [, , ] * Mitochondrial Pathway: Inducing mitochondrial membrane potential disruption, cytochrome c release, and activation of caspase-9 and caspase-3. [] * Bcl-2 Family Regulation: Downregulating anti-apoptotic Bcl-2 expression and increasing pro-apoptotic Bax expression. [, ] * ERK/MAPK Pathway: Activating the ERK/MAPK pathway, leading to increased expression of pro-apoptotic proteins like caspase-3 and PARP. []
Q6: What is the role of this compound in regulating vascular tone?
A6: this compound exhibits vasorelaxant properties, primarily through endothelium-independent mechanisms: [, ] * Calcium Influx Inhibition: Reducing intracellular calcium levels in vascular smooth muscle cells (VSMCs) by suppressing calcium influx via L-type voltage-gated calcium channels (LVGC). [] * Gene Expression Modulation: Inducing changes in gene expression profiles in the aorta, affecting pathways related to vascular smooth muscle contraction, calcium signaling, and the renin-angiotensin system. []
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C16H14O5, and its molecular weight is 286.28 g/mol. [, ]
Q8: What spectroscopic data is available to characterize this compound?
A8: Various spectroscopic techniques are employed to characterize this compound: [, ] * Infrared Spectroscopy (IR): Provides information about functional groups present in the molecule. * Nuclear Magnetic Resonance (NMR): Offers detailed structural information by analyzing the magnetic properties of atomic nuclei. * Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.
Q9: How do structural modifications of this compound impact its vasorelaxant activity?
A9: Structure-activity relationship studies on this compound derivatives have identified key structural features that influence vasorelaxant activity: [] * B Ring Substituents: Electron-withdrawing groups at the ortho position of the phenyl group (ring B) enhance vasorelaxation, while hydroxyl or methoxy groups are unfavorable. * Para Position: Electron-donating groups at the para position of ring B increase activity. * Heterocyclic B Ring: Replacing the phenyl ring B with a heterocycle weakens vasorelaxation.
Q10: What is known about the pharmacokinetics of this compound?
A10: A sensitive UHPLC-MS/MS method has been developed to quantify this compound in rat plasma, enabling pharmacokinetic studies. [] These studies can provide information on absorption, distribution, metabolism, and excretion (ADME) of this compound.
Q11: What are the main metabolic pathways of this compound?
A11: Studies using ultra-high performance liquid chromatography coupled with mass spectrometry have identified various metabolic pathways for this compound in rats, both in vivo and in vitro: [] * Phase I Metabolism: Oxidation, reduction, and (de)methylation. * Phase II Metabolism: Glucuronidation, sulfation, N-acetylation, and N-acetylcysteine conjugation.
Q12: What in vitro models have been used to study the effects of this compound?
A12: Various cell lines have been used to investigate the biological activities of this compound, including: * RAW264.7 cells: A mouse macrophage cell line used to study anti-inflammatory effects. [, ] * BV-2 cells: A mouse microglial cell line used to investigate neuroprotective effects. [] * Human umbilical vein endothelial cells (HUVECs): Used to assess potential vascular toxicity. [] * SGC7901 cells: A human gastric cancer cell line used to study anti-cancer effects. [, ] * EA.hy926 cells: A human endothelium-derived cell line used to study protective effects against oxidative stress. [, ] * 3T3-L1 cells: A mouse preadipocyte cell line used to study effects on adipogenesis. []
Q13: What animal models have been employed in this compound research?
A13: this compound's therapeutic potential has been investigated in various animal models, including: * TNBS-induced colitis: A mouse model used to study the effects of this compound on inflammatory bowel disease (IBD). [] * CFA-induced arthritis: A rat model used to evaluate the anti-arthritic effects of this compound. [] * STZ-induced diabetic hepatopathy: A rat model used to study the protective effects of this compound against diabetic complications. [] * LPS-induced mastitis: A mouse model used to investigate the anti-inflammatory effects of this compound in mastitis. [] * Cisplatin-induced nephrotoxicity: A mouse model used to study the renal protective effects of this compound. [, ] * APAP-induced hepatotoxicity: A mouse model used to explore the hepatoprotective effects of this compound. [] * OVA-induced allergic asthma: A mouse model used to investigate the anti-asthmatic effects of this compound. [] * Spontaneously hypertensive rats: Used to study the effects of this compound on blood pressure and gene expression in the aorta. [] * Angiotensin II-induced cardiac remodeling: A mouse model used to investigate the cardioprotective effects of this compound. [] * Collagenase-induced tendinopathy: A rat model used to study the effects of this compound on tendon injury. [] * Hypoxic-ischemic encephalopathy: A neonatal rat model used to investigate the neuroprotective effects of this compound. []
Q14: What analytical methods are used to quantify this compound in plant materials and biological samples?
A14: Several analytical techniques are employed for this compound quantification: * High-Performance Liquid Chromatography (HPLC): Widely used for separating and quantifying this compound in plant materials and biological samples. [, , , ] * Ultra-High Performance Liquid Chromatography (UHPLC): Offers improved resolution and sensitivity for analyzing this compound in complex matrices like plasma. [] * Mass Spectrometry (MS): Coupled with HPLC or UHPLC, MS provides high sensitivity and selectivity for this compound detection and quantification. [, ]
Q15: How is the quality of this compound controlled?
A15: Quality control of this compound involves various measures to ensure its consistency, safety, and efficacy: * Source Material Control: Selecting high-quality plant materials with standardized this compound content. * Extraction and Purification Optimization: Employing efficient and reproducible extraction and purification methods. * Analytical Method Validation: Validating analytical methods for accuracy, precision, specificity, linearity, range, robustness, and stability. [, ] * Reference Standards: Utilizing certified reference standards for this compound quantification. * Storage and Handling Guidelines: Implementing appropriate storage and handling procedures to maintain stability.
Q16: Does this compound interact with DNA?
A16: Yes, research suggests that this compound can interact with DNA: * Intercalation: Spectroscopic studies indicate that this compound can intercalate into DNA base pairs. [] * Metal Ion Influence: The presence of metal ions like Cu2+, Co2+, and Mg2+ can influence the interaction between this compound and DNA. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。